what is the chemical structure of tetramethylammonium acetate hydrate
what is the chemical structure of tetramethylammonium acetate hydrate
A Technical Guide to Tetramethylammonium (B1211777) Acetate (B1210297) Hydrate (B1144303)
Abstract: This document provides a comprehensive technical overview of tetramethylammonium acetate hydrate, a quaternary ammonium (B1175870) salt with applications in organic synthesis and biochemical research. It details the compound's chemical structure, physicochemical properties, and established experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this compound.
Chemical Identity and Properties
Tetramethylammonium acetate is an ionic compound consisting of a tetramethylammonium cation and an acetate anion. It is typically available as a hydrate, meaning it incorporates one or more water molecules into its crystal structure. The compound is hygroscopic and readily soluble in water.[1]
Physicochemical Data
The key quantitative properties of tetramethylammonium acetate and its common monohydrate form are summarized below for easy reference.
| Property | Value (Anhydrous) | Value (Monohydrate) | Reference(s) |
| CAS Number | 10581-12-1 | 1266615-86-4 | [2][3][4] |
| Molecular Formula | C₆H₁₅NO₂ | C₆H₁₇NO₃ (or C₆H₁₅NO₂•H₂O) | [2][4][5] |
| Molecular Weight | 133.19 g/mol | 151.20 g/mol | [2][4][5] |
| Appearance | White Crystalline Solid | White Crystalline Solid | [1][2] |
| Melting Point | 184 °C (decomposes) | Not available | [1][6] |
| Solubility | Soluble in water | Soluble in water | [1] |
| Sensitivity | Hygroscopic | Hygroscopic | [1] |
Chemical Structure
Tetramethylammonium acetate hydrate is an ionic salt. The structure is characterized by the electrostatic interaction between the positively charged tetramethylammonium cation and the negatively charged acetate anion, with water molecules integrated into the crystal lattice through hydrogen bonding.
Caption: Ionic structure of Tetramethylammonium Acetate Hydrate.
Experimental Protocols
Synthesis of Tetramethylammonium Acetate
A reliable method for the synthesis of tetramethylammonium acetate involves the acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and glacial acetic acid.[1][2]
Materials:
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Glacial acetic acid (4.11 mmol, 247 mg)
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Tetramethylammonium hydroxide (25% wt. solution in methanol (B129727), 4.11 mmol, 1.50 g)
-
Methanol (10 mL)
-
Diethyl ether (for washing)
Procedure:
-
Dissolve glacial acetic acid and the tetramethylammonium hydroxide solution in 10 mL of methanol in a suitable reaction vessel.
-
Stir the reaction mixture at 40°C for 4 hours.
-
Upon completion, filter the solution to remove any insoluble impurities.
-
Remove the methanol solvent using a rotary evaporator. This will yield a viscous oil that gradually solidifies.
-
Remove residual solvent traces under high vacuum to obtain a white solid.
-
Wash the resulting white solid product with diethyl ether.
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Dry the final product under vacuum. This procedure typically yields around 480 mg of pure tetramethylammonium acetate (87.6% yield).[1][2]
Caption: Workflow for the synthesis of Tetramethylammonium Acetate.
Analytical Characterization
The structural confirmation and purity assessment of tetramethylammonium acetate are typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Proton NMR is used to confirm the presence of both the tetramethylammonium cation and the acetate anion. The tetramethylammonium protons appear as a sharp singlet, while the acetate methyl protons appear as another distinct singlet. A proton NMR relaxation study of this compound in aqueous solutions has also been reported.[7][8]
-
-
Infrared (IR) Spectroscopy:
-
FTIR/ATR-IR: IR spectroscopy is employed to identify characteristic vibrational modes. Key absorptions include those corresponding to the C-H bonds of the methyl groups, the C-N bonds of the quaternary ammonium core, and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate anion.[3]
-
-
Raman Spectroscopy:
-
Raman spectra provide complementary vibrational information to IR, aiding in the complete structural elucidation of the compound.[3]
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-
X-ray Crystallography:
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For hydrated salts, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of the ions and the water molecules in the crystal lattice. This technique involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it.[9] While specific crystallographic data for tetramethylammonium acetate hydrate is not widely published, this remains the standard protocol for such structural determinations.[9]
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References
- 1. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]
- 2. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]
- 3. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetramethylammonium acetate hydrate | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]
- 5. Tetramethylammonium acetate monohydrate | 10581-12-1 | FT37551 [biosynth.com]
- 6. ≥97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
